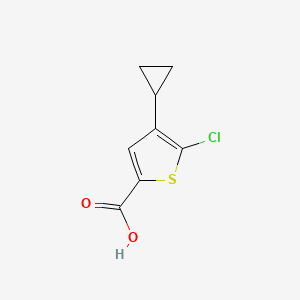
5-Chloro-4-cyclopropylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations. While specific synthetic routes may vary, researchers typically employ methods such as heterocyclic ring formation , chlorination , and carboxylation to obtain 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid. Detailed synthetic procedures can be found in relevant literature .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-Chloro-4-cyclopropylthiophene-2-carboxylic acid and its derivatives are primarily explored for their synthetic potential in the formation of various heterocyclic compounds. Studies have demonstrated its use in:
Microwave-Assisted Synthesis : Rapid synthesis of thiophene derivatives under microwave irradiation has been documented. For instance, the transformation of 2-aminothiophene-3-carboxylic acid derivatives into thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine has been efficiently achieved using this method (Hesse, Perspicace, & Kirsch, 2007).
Complexation and Dyeing : The compound has been employed in the synthesis of disperse dyes and their complexation with metals like Cu, Co, and Zn. The resultant dyes exhibit good fastness properties on fabrics such as polyester and nylon 6.6 (Abolude, Bello, Nkeonye, & Giwa, 2021).
Synthesis of Bioactive Compounds : Reactions involving thiophene-2-carboxylic acid derivatives have led to the formation of compounds with antimicrobial and antifungal activities. For example, novel thiourea derivatives and fused ring compounds have been synthesized and tested for their herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Photovoltaic Applications : Conductive polymer precursors derived from carboxylic acid groups, including thiophene derivatives, have been investigated for their potential in photovoltaic cells. Studies have shown that these compounds can improve cell efficiency and performance (Yoon, Kim, Yoon, Won, & Shim, 2011).
Catalysis and Functional Group Transformations : The compound's derivatives have been utilized in catalytic transformations, demonstrating the versatility of functionalized carboxylic acids in chemical synthesis. This includes transformations leading to functionalized alcohols and other valuable chemical feedstocks (Naruto, Agrawal, Toda, & Saito, 2017).
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle this compound in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific safety data can be found in Material Safety Data Sheets (MSDS) or relevant literature .
Propriétés
IUPAC Name |
5-chloro-4-cyclopropylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-7-5(4-1-2-4)3-6(12-7)8(10)11/h3-4H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJZZDMCKDFNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


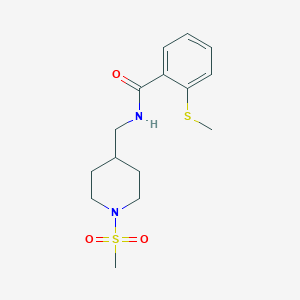

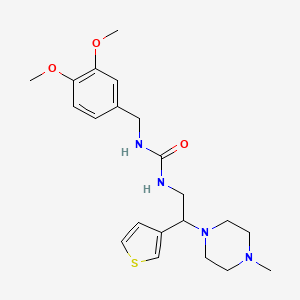
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![2-(4-ethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2610164.png)
![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)
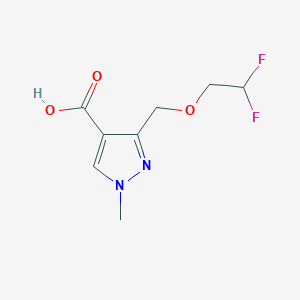

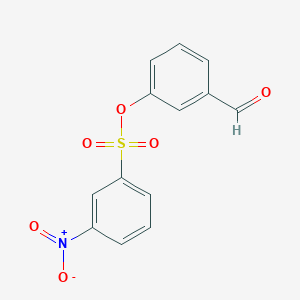
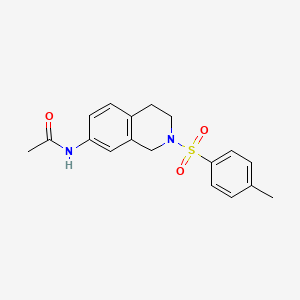
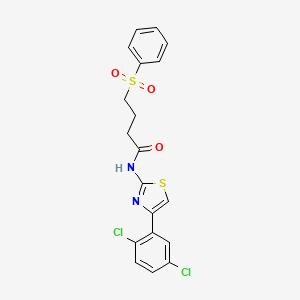
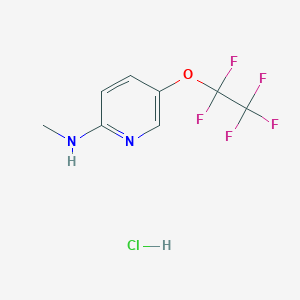
![1-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2610177.png)